Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a fluorinated benzo[b]thiophene derivative with a hydroxy group at position 3 and a methoxycarbonyl group at position 2. The fluorine atom at position 4 and oxygen-containing substituents at position 3 are critical for modulating electronic properties, lipophilicity, and binding interactions with biological targets .
Properties
Molecular Formula |
C10H7FO3S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3 |
InChI Key |
NXKOIBIPNKEKES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methyl thioglycolate in the presence of a base such as triethylamine . The reaction is typically carried out under microwave irradiation at elevated temperatures to achieve high yields in a short time .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts. The use of microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene sulfur atom undergoes oxidation under controlled conditions:
-
Sulfoxide/sulfone formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophene ring to sulfoxides or sulfones .
Example :
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 65–75 | |
| mCPBA | Sulfone | 80–85 |
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl in ethanol yields 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
-
Basic hydrolysis : NaOH in aqueous ethanol produces the sodium carboxylate salt.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| HCl/EtOH, reflux | Carboxylic acid | 88 | |
| NaOH/H₂O-EtOH, 60°C | Sodium carboxylate | 92 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzo[b]thiophene core participates in EAS at specific positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 or C6 positions .
-
Halogenation : Bromine (Br₂) in acetic acid adds substituents at C6 .
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5/C6 | 70–75 | |
| Bromination | Br₂/AcOH | C6 | 82 |
a) Hydroxyl Group Reactions
-
Acetylation : The phenolic -OH reacts with acetic anhydride to form acetylated derivatives .
-
Methylation : Dimethyl sulfate (DMS) in basic conditions yields methoxy derivatives .
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | 3-Acetoxy-4-fluoro derivative | 90 | |
| Methylation | DMS, K₂CO₃ | 3-Methoxy-4-fluoro derivative | 85 |
b) Fluorine Substitution
Fluorine at C4 can be replaced via nucleophilic aromatic substitution (NAS) with strong nucleophiles like amines or thiols under microwave irradiation .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki coupling : Boronic acids react at C5/C6 positions using Pd(PPh₃)₄ .
-
Buchwald–Hartwig amination : Introduces amino groups at C3 .
| Reaction | Catalysts/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl derivatives | 70–80 | |
| Buchwald–Hartwig | Pd₂(dba)₃, XPhos, toluene | 3-Amino derivatives | 65 |
Cyclization and Heterocycle Formation
Intramolecular cyclization with aldehydes or ketones generates fused heterocycles:
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenacyl bromide | KOH, MeOH, reflux | 2-Aroylbenzo[b]thiophen-3-ol | 78 |
Decarboxylation
Thermal decarboxylation of the hydrolyzed carboxylic acid derivative (450°C) produces 4-fluoro-3-hydroxybenzo[b]thiophene.
Scientific Research Applications
Structure and Composition
Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has the following chemical structure:
- Molecular Formula : C10H7F O3S
- CAS Number : 852940-49-9
This compound features a benzo[b]thiophene core, which is known for its biological activity due to the presence of both sulfur and fluorine atoms that can influence its interaction with biological targets.
Anticancer Agents
This compound and its derivatives have shown promise as anticancer agents. Research indicates that compounds with similar thiophene scaffolds exhibit significant activity against various cancer cell lines. For instance, modifications to the thiophene structure can lead to enhanced potency against specific tumor types .
Kinase Inhibitors
The compound's structural features make it a candidate for developing kinase inhibitors. Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. This compound has been investigated for its potential to inhibit specific kinases involved in cancer progression, such as MK2 and PIM kinases .
Anti-inflammatory Properties
Thiophene derivatives have been explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a subject of interest for treating conditions characterized by chronic inflammation. Studies suggest that compounds with similar structures can effectively reduce inflammation markers in vitro .
Case Study 1: Development of Kinase Inhibitors
A study focused on the synthesis of a series of benzo[b]thiophene derivatives, including this compound, demonstrated their effectiveness as selective inhibitors of MK2. The study reported that these compounds exhibited low nanomolar activity against MK2 while showing minimal toxicity in vivo, highlighting their potential for therapeutic use in cancer treatment .
Case Study 2: Anticancer Activity Assessment
In another research effort, this compound was evaluated for its anticancer properties against human breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations, suggesting its viability as a lead compound for further development .
Table 1: Biological Activities of this compound
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MK2 | <0.1 | |
| Anti-inflammatory | TNF-alpha | <5 | |
| Kinase Inhibition | PIM Kinases | <0.5 |
Table 2: Synthesis Methods Overview
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the thiophene ring .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Compounds :
Analysis :
- The morpholinosulfonyl group in the hepatitis B inhibitor introduces a bulky, electron-withdrawing substituent, which may enhance target binding (e.g., viral polymerase inhibition) .
Halogen and Functional Group Modifications
Key Compounds :
Analysis :
Core Structure Modifications
Key Compounds :
Analysis :
- Annulation (e.g., thieno[3,2-d]pyrimidin-4-one) introduces planar rigidity, favoring interactions with kinase active sites .
- The 1,1-dioxide moiety increases electrophilicity, enhancing reactivity with nucleophilic residues in STAT3 .
Biological Activity
Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 226.22 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily linked to its interaction with various molecular targets. Research indicates that compounds containing thiophene moieties can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial enzymes involved in inflammatory processes .
2. In Vitro Studies
In vitro evaluations have shown that derivatives of thiophene exhibit significant bioactivity. For instance, a study focusing on TRPV4 (Transient Receptor Potential Vanilloid 4) ligands demonstrated that modifications to the thiophene structure can enhance or diminish their ability to activate intracellular calcium responses in macrophages . this compound may share similar activation mechanisms, suggesting potential therapeutic roles in pain management or inflammatory conditions.
3. Comparative Analysis with Other Thiophene Derivatives
Table 1 summarizes the biological activities of selected thiophene derivatives compared to this compound:
| Compound Name | Biological Target | Mechanism of Action | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | TRPV4 | Calcium channel activation | TBD | |
| Compound A | COX-2 | Inhibition | 0.3 | |
| Compound B | LOX | Inhibition | 25 | |
| Compound C | PD-L1 | Inhibition | TBD |
Case Studies
Recent studies have highlighted the therapeutic potential of thiophene derivatives in various diseases:
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of thiophene derivatives in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation markers .
- Cancer Research : Another study focused on the anticancer properties of thiophene-based compounds, showcasing their ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be further explored as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate?
- Methodology : The compound can be synthesized via cyclization of substituted 2-fluorobenzaldehyde derivatives with methyl ethyl 2-mercaptoacetate in DMF at 60°C, followed by hydrolysis and coupling reactions. Key intermediates like benzo[b]thiophene-2-carboxylic acid are formed, which are esterified to yield the final product . Variations in halogenation (e.g., bromine or chlorine substitution at specific positions) are achieved using electrophilic reagents under controlled conditions .
Q. How is the structural confirmation of this compound performed in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding networks and molecular packing are analyzed to validate the 3-hydroxy and 4-fluoro substituents' positions . Complementary techniques like NMR (¹H/¹³C, DEPT) and high-resolution mass spectrometry (HRMS) confirm molecular integrity .
Q. What analytical techniques are employed to assess purity and stability?
- Methodology : Reverse-phase HPLC with UV detection (e.g., ≥98% purity criteria) and thermogravimetric analysis (TGA) are used. Impurity profiling via LC-MS identifies byproducts like de-esterified acids or halogenated derivatives . Stability under varying pH and temperature is tested using accelerated degradation studies .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination or hydroxylation be addressed?
- Methodology : Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) sites. Experimental optimization involves using directing groups (e.g., boronic esters) or Lewis acids (e.g., BF₃·Et₂O) to favor 3-hydroxy-4-fluoro substitution over competing positions . Reaction monitoring via in situ IR spectroscopy ensures real-time control .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct target effects from off-target interactions. Comparative studies with analogs (e.g., 3-methoxy or 4-chloro derivatives) clarify structure-activity relationships (SAR). Contradictions in solubility or bioavailability are addressed using logP calculations and protein binding assays .
Q. How are hydroxy group transformations utilized to diversify the compound’s applications?
- Methodology : The 3-hydroxy group undergoes methylation (MeI/K₂CO₃), acylation (acetic anhydride), or sulfonation to generate derivatives for pharmacological screening. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-fluoro position .
Q. What computational tools predict interactions with biological targets (e.g., enzymes or receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
